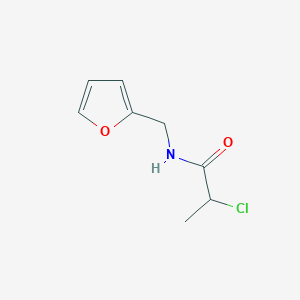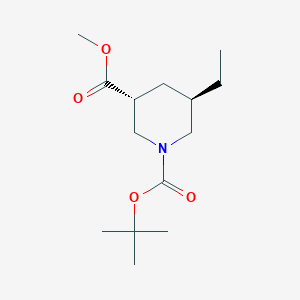![molecular formula C18H18N2O5 B2743251 N-(2,4-dimethoxyphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide CAS No. 851989-36-1](/img/structure/B2743251.png)
N-(2,4-dimethoxyphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide, also known as DMOX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMOX is a synthetic compound that belongs to the class of oxazole derivatives.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways involved in cancer and inflammation. N-(2,4-dimethoxyphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been linked to the induction of cell death and the suppression of tumor growth.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy. N-(2,4-dimethoxyphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, N-(2,4-dimethoxyphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(2,4-dimethoxyphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide in lab experiments is its high potency and specificity towards cancer and inflammation. However, one of the limitations of using N-(2,4-dimethoxyphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is its potential toxicity towards normal cells, which can limit its therapeutic applications.
Orientations Futures
Future research on N-(2,4-dimethoxyphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide should focus on the identification of its specific targets and the development of more selective analogs with reduced toxicity towards normal cells. Additionally, the potential of N-(2,4-dimethoxyphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide in combination therapy with other anti-cancer agents should be investigated. Further studies are also needed to explore the potential of N-(2,4-dimethoxyphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide in the treatment of neurodegenerative disorders.
In conclusion, N-(2,4-dimethoxyphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is a promising compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Its mechanism of action and biochemical effects have been extensively studied, and future research should focus on the development of more selective analogs and the identification of specific targets.
Méthodes De Synthèse
N-(2,4-dimethoxyphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide can be synthesized through a multistep process involving the condensation of 2,4-dimethoxyaniline with 2-hydroxybenzoyl chloride, followed by cyclization with phosgene and subsequent reaction with 3-aminopropionitrile. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported the anti-cancer activity of N-(2,4-dimethoxyphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide against various cancer cell lines, including breast, lung, and prostate cancer cells. N-(2,4-dimethoxyphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-23-12-7-8-13(16(11-12)24-2)19-17(21)9-10-20-14-5-3-4-6-15(14)25-18(20)22/h3-8,11H,9-10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZFEVPTSJMZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![E-4-[(Methoxycarbonyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2743168.png)

![N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2743170.png)
![1-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3,3-dimethyl-2-azetanone](/img/structure/B2743172.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,4-difluorophenyl)methanone](/img/structure/B2743173.png)







![Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate](/img/structure/B2743189.png)
![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2743191.png)